molecular formula C11H15N5O5 B14784704 2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

Cat. No.: B14784704
M. Wt: 297.27 g/mol
InChI Key: NVKAMPJSWMHVDK-LTXNOJISSA-N
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Description

2’-C-Methylguanosine is a modified nucleoside, specifically a methylated derivative of guanosine It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-C-methylguanosine typically involves the methylation of guanosine at the 2’ position of the ribose sugar. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure selective methylation .

Industrial Production Methods

Industrial production of 2’-C-methylguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification. Additionally, advancements in biotechnological methods have enabled the use of enzymatic synthesis, which offers higher specificity and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

2’-C-Methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’-C-methylguanine, while substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

2’-C-Methylguanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-C-methylguanosine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methyl group at the 2’ position can affect the hydrogen bonding and base pairing properties of the nucleoside, leading to alterations in RNA secondary structure. This modification can impact processes such as RNA splicing, translation, and degradation . Additionally, 2’-C-methylguanosine can inhibit viral RNA polymerases, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-C-Methylguanosine is unique due to its specific methylation at the 2’ position of the ribose sugar, which distinguishes it from other methylated guanosine derivatives. This unique modification confers distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4?,6?,9?,11-/m1/s1

InChI Key

NVKAMPJSWMHVDK-LTXNOJISSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O

Origin of Product

United States

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